molecular formula C14H15N5O3 B11798456 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid

Cat. No.: B11798456
M. Wt: 301.30 g/mol
InChI Key: MBJRSUXBPCUDHG-UHFFFAOYSA-N
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Description

2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a sophisticated heterocyclic compound designed for pharmaceutical and agrochemical research. Its molecular architecture integrates two privileged scaffolds: a [1,2,4]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole ring, a combination known to confer significant binding affinity to biological targets . The 1,2,4-oxadiazole moiety, substituted with a tert-butyl group, is a well-known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and permeability in drug discovery campaigns . The acetic acid side chain attached to the triazole ring provides a versatile handle for further synthetic modification, allowing researchers to conjugate the molecule to other pharmacophores, solubilizing groups, or solid supports for the development of probe molecules or bifunctional agents. Heterocyclic compounds containing the 1,2,4-triazole nucleus have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic effects, making them a central focus in the development of new therapeutic agents . The specific substitution pattern of this compound suggests potential for investigating its mechanism of action against enzymes or receptors where similar triazole and oxadiazole derivatives have shown activity. Researchers can utilize this molecule as a key intermediate or precursor in multi-step syntheses, leveraging its functional groups to create novel chemical libraries for high-throughput screening against various disease targets.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

2-[8-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C14H15N5O3/c1-14(2,3)13-15-12(22-18-13)8-5-4-6-19-9(7-10(20)21)16-17-11(8)19/h4-6H,7H2,1-3H3,(H,20,21)

InChI Key

MBJRSUXBPCUDHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O

Origin of Product

United States

Preparation Methods

Substitution Reactions

Method Reagents Conditions Yield Example Source
SNAr with GlycineGlycine, NaH, DMF0°C → RT, 12 hours70–85%Displaces halogen at position 3
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C, 12 hours60–75%Introduces boronic acid intermediates

Optimization Tips :

  • Protecting Groups : Use Boc or Fmoc to protect amines during substitution.

  • Solvent Systems : PEG-400 improves catalyst solubility in Suzuki couplings.

Integrated Synthetic Pathways

Route A: Triazolopyridine → Oxadiazole → Acetic Acid

  • Step 1 : Synthesize 8-bromo-triazolo[4,3-a]pyridine via oxidative cyclization.

  • Step 2 : React with tert-butyl amidoxime and acryloyl chloride under microwave irradiation to form oxadiazole.

  • Step 3 : Substitute bromine at position 3 with glycine using NaH/DMF.

Yield : ~50–60% (estimated from analogous reactions).

Route B: Acetic Acid → Oxadiazole → Triazolopyridine

  • Step 1 : Prepare 3-acetic acid-triazolo[4,3-a]pyridine via SNAr.

  • Step 2 : Introduce oxadiazole via Duff reaction.

  • Step 3 : Oxidative cyclization to finalize triazolopyridine core.

Challenges and Solutions

Challenge Solution Impact Source
RegioselectivityDirecting groups (e.g., Cl at position 8)Ensures oxadiazole at desired site
Side ReactionsLow-temperature conditions, inert solventsMinimizes decomposition
Solubility IssuesMicrowave irradiation, PEG-mediated reactionsAccelerates kinetics, improves yields

Chemical Reactions Analysis

Types of Reactions

2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazoles and triazoles exhibit significant anticancer activity. For instance, compounds containing oxadiazole rings have been shown to induce apoptosis in various cancer cell lines. A study highlighted that oxadiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The incorporation of the triazole moiety may further enhance these effects due to its ability to interact with biological targets such as enzymes involved in cancer metabolism.

Antimicrobial Activity

Compounds similar to 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid have demonstrated antibacterial and antifungal properties. For example, studies have shown that certain oxadiazole derivatives exhibit potent activity against pathogenic bacteria and fungi . This suggests that the compound could be explored for development as a new class of antimicrobial agents.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented extensively. Research indicates that triazole derivatives can modulate voltage-gated sodium channels (VGSC), which are critical in the management of epilepsy. The specific interactions of the triazolo-pyridine framework with these channels could position this compound as a candidate for anticonvulsant drug development .

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The structural characteristics of the compound may allow it to interfere with inflammatory pathways effectively.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds structurally related to this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated apoptosis induction in breast cancer cells through specific signaling pathway inhibition.
Study 2Antimicrobial EfficacyShowed significant antibacterial activity against Gram-positive bacteria comparable to standard antibiotics.
Study 3Anticonvulsant PropertiesIdentified modulation of VGSCs leading to reduced seizure activity in animal models.

Mechanism of Action

The mechanism of action of 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl derivative is compared below with two closely related analogs:

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338661-82-7, Compound A ) .

[7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid (CAS 1338682-10-2, Compound B ) .

Property Target Compound Compound A (Methyl) Compound B (Ethyl)
Molecular Formula C₁₃H₁₅N₅O₃* C₁₁H₉N₅O₃ C₁₂H₁₁N₅O₃
Molecular Weight (g/mol) ~287.31 (estimated) 259.22 273.25
Substituent tert-Butyl Methyl Ethyl
Predicted logP ~2.8 (higher lipophilicity) ~1.9 ~2.3
Solubility (aq.) Low (due to tert-butyl) Moderate Moderate
pKa ~3.0 (estimated) ~2.95 (predicted for ethyl) ~2.95 (predicted)

*Note: The molecular formula of the target compound is inferred based on structural similarity to Compounds A and B.

Biological Activity

The compound 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • An oxadiazole moiety
  • A pyridine derivative

This structural complexity is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole and triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • Growth Inhibition: Compounds similar to the target compound have demonstrated significant growth inhibition (GI50) against various cancer cell lines, with values ranging from 0.200.20 to 2.58μM2.58\,\mu M .
  • Selectivity: The selectivity for cancer cells over normal cells has been noted, indicating a potential for reduced side effects in therapeutic applications .
CompoundGI50 Value (μM)Cancer Cell Line
Compound A0.49 - 48.0NCI 60 Panel
Compound B25NUGC (Gastric Cancer)

The mechanism by which these compounds exert their anticancer effects typically involves:

  • Inhibition of Tyrosine Kinase Receptors: This is suggested as a primary mechanism through which these compounds mimic established drugs like gefitinib .
  • Induction of Apoptosis: Many oxadiazole derivatives have been shown to trigger apoptotic pathways in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Triazolo-Oxadiazole Derivatives:
    • Objective: To evaluate the anticancer activity against a panel of human cancer cell lines.
    • Results: The study found that certain derivatives exhibited IC50 values as low as 30.8nM30.8\,nM, indicating strong antiproliferative effects .
  • Heterocyclic Anticancer Compounds Review:
    • This review compiled data on various heterocyclic compounds and their biological activities, emphasizing the effectiveness of oxadiazole and triazole derivatives in cancer treatment .

Safety and Toxicological Profile

While the anticancer potential is promising, it is crucial to assess the safety profile:

  • Toxicological testing on normal fibroblast cells indicated that some derivatives were significantly less toxic compared to their effects on cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the fused triazolo[4,3-a]pyridine and 1,2,4-oxadiazol moieties in this compound?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, triazolopyridine cores can be synthesized via cyclization of hydrazine derivatives with α-ketoesters under microwave irradiation (70–100°C, 30–60 min) . The 1,2,4-oxadiazol ring is often formed by reacting amidoximes with activated carbonyl groups (e.g., tert-butyl nitrile oxides) in the presence of DCC as a coupling agent. Post-synthetic modifications, such as alkylation at the acetic acid moiety, require anhydrous conditions and catalysts like K₂CO₃ .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • ¹H/¹³C NMR : Analyze peak splitting patterns (e.g., singlet for tert-butyl at δ ~1.3 ppm) and coupling constants to verify regiochemistry .
  • Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (tolerances <0.4%) .
  • X-ray Crystallography (if crystalline) : SHELX software (SHELXT for solution, SHELXL for refinement) resolves bond lengths/angles, especially critical for confirming the oxadiazol-triazole junction .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Cellular vs. Enzymatic Assays : Compare IC₅₀ values in cell-based (e.g., HEK293) vs. purified enzyme assays to differentiate membrane permeability effects from target binding .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers to mitigate aggregation artifacts .
  • Structural Cross-Validation : Overlay SAR data from analogs (e.g., fluorophenyl vs. tert-butyl substitutions) to identify critical pharmacophores .

Q. How can computational modeling predict the binding mode of this compound to kinase targets?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina with flexible ligand settings; prioritize conformers with hydrogen bonds to hinge regions (e.g., Glu95 in MAPK14) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the triazole-oxadiazol hinge interaction under physiological conditions .

Free Energy Perturbation (FEP) : Calculate ΔΔG for tert-butyl group modifications to optimize binding entropy .

Q. What experimental approaches characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Profiling : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS over 24h. Oxadiazol rings are prone to hydrolysis at pH <3 .
  • Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion over 60 min .
  • Photostability Testing : Expose to UV light (320–400 nm) and track photodegradation products .

Data Interpretation & Optimization

Q. How to optimize reaction yields when introducing bulky substituents (e.g., tert-butyl) on the oxadiazol ring?

  • Methodological Answer :

  • Steric Mitigation : Use high-dilution conditions (0.01 M) during cyclization to reduce steric clashes .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/DBU for click chemistry modifications .
  • Microwave Assistance : Reduce reaction times (e.g., 15 min at 120°C) to minimize side-product formation .

Q. What analytical techniques differentiate between regioisomers in the triazolo[4,3-a]pyridine core?

  • Methodological Answer :

  • NOESY NMR : Detect spatial proximity between pyridine H-6 and oxadiazol protons to confirm regiochemistry .
  • IR Spectroscopy : Identify C=O stretches (1680–1720 cm⁻¹) of the acetic acid moiety, which shift based on adjacent ring strain .
  • Crystallographic Data : Compare experimental vs. predicted PXRD patterns to rule out polymorphic interference .

Biological Evaluation

Q. What in vitro models are appropriate for assessing this compound’s anti-inflammatory potential?

  • Methodological Answer : Prioritize:

  • COX-2 Inhibition Assays : Use purified COX-2 enzyme and monitor prostaglandin E₂ (PGE₂) suppression via ELISA .
  • NF-κB Reporter Cells : Treat RAW264.7 macrophages with LPS and measure luciferase activity to evaluate transcriptional inhibition .
  • Cytokine Profiling : Quantify TNF-α/IL-6 levels in THP-1 monocytes using multiplex assays .

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